molecular formula C14H11ClN4O2 B10944506 3-chloro-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10944506
M. Wt: 302.71 g/mol
InChI Key: DWNNJSALBMTIHB-UHFFFAOYSA-N
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Description

3-chloro-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of 3-methoxyaniline with 3-chloropyrazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, leading to the disruption of cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can result in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique substitution pattern and the presence of a methoxy group, which can influence its biological activity and chemical reactivity. This compound’s specific structure allows it to interact with molecular targets in a distinct manner, potentially leading to unique therapeutic effects .

Properties

Molecular Formula

C14H11ClN4O2

Molecular Weight

302.71 g/mol

IUPAC Name

3-chloro-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H11ClN4O2/c1-21-10-5-2-4-9(8-10)17-14(20)12-11(15)13-16-6-3-7-19(13)18-12/h2-8H,1H3,(H,17,20)

InChI Key

DWNNJSALBMTIHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NN3C=CC=NC3=C2Cl

Origin of Product

United States

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